Rubratoxin B
Overview
Description
Rubratoxin B is a mycotoxin produced by the fungi Penicillium rubrum and Penicillium purpurogenum. It is known for its hepatotoxic properties and has been studied for its potential anticancer activity. This compound has been reported to elicit antioxidative and DNA repair responses in mouse brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubratoxin B can be extracted from cultures of Penicillium rubrum grown on natural substrates, semi-synthetic media, or glucose-mineral salts broth. The extraction process involves using solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetonitrile, or diethyl ether with refluxing at 45°C. The extracts are then screened for rubratoxins by thin-layer chromatography and further purified using column chromatography with silicic acid or silica gel plus Celite .
Industrial Production Methods: In industrial settings, this compound is produced by cultivating Penicillium rubrum in liquid cultures. A maximum yield of 874.7 milligrams of toxin per liter of medium can be attained in 21 days using stationary cultures of Mosseray’s simplified Raulin solution enriched with 2.5% malt extract .
Chemical Reactions Analysis
Types of Reactions: Rubratoxin B undergoes various chemical reactions, including oxidation and reduction. It is known to interfere with mitochondrial electron transport, leading to oxidative stress in peripheral tissues .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidative reactions may result in the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Rubratoxin B has a wide range of scientific research applications:
Mechanism of Action
Rubratoxin B exerts its effects by inhibiting protein phosphatase 2A (PP2A), a critical enzyme involved in various cellular processes. This inhibition leads to disruptions in cellular signaling pathways, resulting in oxidative stress and DNA damage. The compound’s ability to elicit antioxidative and DNA repair responses further highlights its complex mechanism of action .
Comparison with Similar Compounds
Rubratoxin A has a much higher inhibitory activity against protein phosphatase 2A compared to rubratoxin B, making it a more potent chemical probe for PP2A research . Other similar mycotoxins include cyclopiazonic acid, sterigmatocystin, and patulin, which share similar mechanisms of action involving oxidative stress and DNA damage .
This compound stands out due to its unique combination of hepatotoxicity, anticancer potential, and ability to elicit antioxidative and DNA repair responses, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTBTDVZNGBSNG-RETZLTROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019060 | |
Record name | Rubratoxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] White powder; [MSDSonline] | |
Record name | Rubratoxin B | |
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Solubility |
PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ | |
Record name | RUBRATOXIN B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline | |
CAS No. |
21794-01-4 | |
Record name | Rubratoxin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21794-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Rubratoxin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794014 | |
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Record name | RUBRATOXIN B | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126729 | |
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Record name | Rubratoxin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601019060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4R*,5S*(R*),10S*[S*(S*)]]-(+)-10-[(3,6-dihydro-6-oxo-2H-pyran-2-yl)hydroxymethyl]-5,9,10,11-tetrahydro-4-hydroxy-5-(1-hydroxyheptyl)-1H-cyclonona[1,2-c:5,6-c']difuran-1,3,6,8(4H)-tetrone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | RUBRATOXIN B | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J38U4758MY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | RUBRATOXIN B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
168-170 °C (dec.) | |
Record name | RUBRATOXIN B | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3533 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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